D,L-Tryptophan-13C2,15N
Description
Role of D,L-Tryptophan-13C2,15N as a Dual Carbon-13 and Nitrogen-15 Tracer in Biochemical Systems
This compound is a specifically designed tracer that leverages the power of dual labeling. By incorporating both ¹³C and ¹⁵N isotopes, researchers can simultaneously track the carbon skeleton and the nitrogen atom of the tryptophan molecule. This is particularly important for an amino acid like tryptophan, which serves as a precursor to a diverse array of bioactive molecules and is involved in complex metabolic pathways. rsc.org
The presence of the two ¹³C atoms and one ¹⁵N atom results in a distinct mass shift that can be readily detected by mass spectrometry. sigmaaldrich.com This allows for the precise quantification of the labeled tryptophan and its downstream metabolites, even in complex biological matrices like plasma. nih.gov
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₉¹³C₂H₁₂N¹⁵NO₂ |
| Molecular Weight | 207.20 g/mol |
| CAS Number | 1357002-80-2 |
| Synonyms | 2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid, 1H-Indole-3-alanine-13C2,15N |
Data sourced from multiple chemical suppliers and databases. scbt.comclearsynth.compharmaffiliates.com
The use of this compound is particularly valuable for studying the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and protein synthesis, as it allows for the differentiation of the fate of the indole (B1671886) ring and the amino acid backbone. nih.gov For instance, a study utilizing gas chromatography/mass spectrometry (GC/MS) successfully detected both unlabeled and ¹⁵N₂-labeled L-tryptophan and its key metabolites—L-kynurenine, serotonin, and quinolinic acid—in plasma. nih.gov This demonstrates the utility of such labeled compounds in improving the understanding of L-tryptophan metabolism in vivo. nih.gov
Research has also focused on developing efficient methods for the synthesis of various isotopologs of tryptophan to facilitate these detailed metabolic studies. rsc.org These advancements underscore the critical role of specifically labeled compounds like this compound in advancing our knowledge of fundamental biological processes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for D,l Tryptophan 13c2,15n
Chemoenzymatic and Biosynthetic Approaches for Specific Isotopic Enrichment of Tryptophan
Chemoenzymatic and biosynthetic methods offer significant advantages for the specific isotopic enrichment of tryptophan, providing high selectivity and environmentally friendly alternatives to purely chemical syntheses. rsc.orgnih.gov These approaches often utilize enzymes or whole microbial systems to catalyze the formation of tryptophan from isotopically labeled precursors. rsc.orgwikipedia.org
Enzymatic Synthesis Routes from Isotopic Precursors
Enzymatic synthesis provides a highly specific means of producing isotopically labeled tryptophan. Enzymes such as tryptophan synthase and tryptophanase are pivotal in these processes. rsc.orgnih.gov Tryptophan synthase, for instance, can catalyze the condensation of indole (B1671886) and serine to form tryptophan. rsc.orgwikipedia.org By using isotopically labeled serine, such as ¹³C- and ¹⁵N-labeled serine, it is possible to generate tryptophan with the corresponding labels. rsc.org
Another enzymatic route involves the use of tryptophanase, which can reversibly break down tryptophan into indole, pyruvate, and ammonia (B1221849). nih.govnih.gov This reversibility can be exploited for the synthesis of labeled tryptophan by providing labeled indole or other precursors in the reaction mixture. For example, using labeled indole allows for the specific labeling of the indole ring of tryptophan. nih.gov Similarly, biocatalytic methods have been developed to prepare various ¹³C-substituted tryptophan isotopologs through the action of tryptophan synthase on correspondingly substituted ¹³C-serine. rsc.org This ¹³C-serine can be prepared from isotopically substituted glycine (B1666218) and formaldehyde (B43269) using the enzyme serine hydroxymethyltransferase. rsc.org
A modular, one-pot, two-step enzymatic cascade reaction has been developed to generate tryptophan from glycine, formaldehyde, and indole, offering an affordable and efficient method for producing enantiopure tryptophan isotopologs. rsc.org This method utilizes L-threonine aldolase (B8822740) and an engineered β-subunit of tryptophan synthase. rsc.org
| Enzyme | Precursors | Labeled Product | Reference |
| Tryptophan Synthase | Labeled Serine, Indole | Labeled Tryptophan | rsc.org |
| Tryptophanase | Labeled Indole, Pyruvate, Ammonia | Labeled Tryptophan | nih.govnih.gov |
| Serine Hydroxymethyltransferase, Tryptophan Synthase | Labeled Glycine, Formaldehyde, Indole | Labeled Tryptophan | rsc.org |
| L-threonine aldolase, Engineered Tryptophan Synthase β-subunit | Glycine, Formaldehyde, Indole | Labeled Tryptophan | rsc.org |
Fermentation-Based Production with Labeled Substrates
Fermentation using genetically modified microorganisms like Escherichia coli or Corynebacterium glutamicum is a common industrial method for producing tryptophan. wikipedia.orgmdpi.comnih.gov This approach can be adapted for the production of isotopically labeled tryptophan by feeding the microbial culture with labeled substrates. mdpi.comeuropa.eu The microorganisms then incorporate these labeled atoms into the tryptophan they synthesize.
For instance, providing the fermentation medium with ¹³C-labeled glucose or ¹⁵N-labeled ammonia will result in the production of tryptophan containing these isotopes. nih.gov The specific labeling pattern within the tryptophan molecule depends on the metabolic pathways utilized by the microorganism. nih.gov Strains of bacteria can be genetically engineered to enhance tryptophan production by, for example, overexpressing genes in the trp operon or eliminating feedback inhibition mechanisms. wikipedia.orgmdpi.com This not only increases the yield but can also improve the incorporation of the isotopic labels.
Challenges in Achieving Site-Specific Labeling Patterns with Tryptophan Isotopologs
While powerful, the synthesis of tryptophan isotopologs with precise, site-specific labeling patterns presents several significant challenges. nih.govresearchgate.net These challenges stem from the complexity of metabolic pathways and the economics of labeled precursors.
Minimizing Isotopic Scrambling in Metabolic Pathways
A major hurdle in producing site-specifically labeled tryptophan is isotopic scrambling. nih.gov This occurs when the isotopic labels from a precursor molecule are distributed among various other metabolites within the cell's metabolic network, leading to a dilution or misplacement of the label in the final product. nih.govnih.gov
Tryptophan's metabolism is particularly susceptible to scrambling. For example, E. coli can use tryptophan as a carbon source, leading to the scrambling of carbon atoms when labeled tryptophan is added to the culture medium. nih.gov Furthermore, the enzyme tryptophanase can break down tryptophan into indole, pyruvate, and ammonia, which can then be re-utilized in various biosynthetic pathways, causing both carbon and nitrogen scrambling. nih.gov The kynurenine (B1673888) and serotonin (B10506) pathways are the two main routes for tryptophan metabolism, involving numerous enzymes and intermediate metabolites that can contribute to the redistribution of isotopes. creative-proteomics.comfrontiersin.orgfrontiersin.org
To circumvent this, researchers often employ late-stage metabolic precursors for labeling, as they are closer to the final product in the biosynthetic pathway and thus have fewer opportunities to be diverted into other pathways. nih.gov For tryptophan, precursors like indole and anthranilic acid have been used to achieve more selective labeling of the side chain with minimal scrambling. nih.govd-nb.info
| Challenge | Description | Potential Solution | Reference |
| Carbon Scrambling | Carbon atoms from the labeled precursor are incorporated into other molecules. | Use of late-stage precursors like indole. | nih.gov |
| Nitrogen Scrambling | Nitrogen atoms from the labeled precursor are distributed to other amino acids. | Use of precursors like anthranilic acid. | nih.govd-nb.info |
| Metabolic Pathway Complexity | Multiple enzymatic steps increase the chances for label redistribution. | Use of cell-free protein synthesis systems. | nih.gov |
Cost-Effectiveness and Availability of Labeled Precursors
The economic feasibility of synthesizing labeled compounds is a significant consideration. rsc.orgd-nb.info Isotopically enriched starting materials are often expensive and may not be commercially available in the desired labeling pattern. rsc.org The cost of labeled precursors can be a major factor, especially for large-scale protein production for NMR studies, which may require several grams of a labeled compound per liter of culture medium. d-nb.info
While using late-stage precursors can reduce scrambling, these compounds are often more synthetically complex and therefore more expensive than early-stage precursors like glucose or ammonia. nih.govnih.gov Researchers are continuously exploring more cost-effective strategies, such as developing highly efficient enzymatic cascades that can utilize cheaper, readily available labeled starting materials. rsc.orgresearchgate.net Cell-free protein synthesis systems also offer a more economical alternative in some cases, as they require smaller amounts of labeled precursors compared to in vivo expression systems. nih.gov
Optimization of Isotope Incorporation Yields in D,L-Tryptophan-13C2,15N Synthesis
Maximizing the incorporation of isotopes into the target molecule is a key goal in the synthesis of labeled compounds. nih.govresearchgate.net Several strategies can be employed to optimize the yield of this compound.
One approach is to use engineered microbial strains that have been optimized for tryptophan overproduction. mdpi.com By removing feedback inhibition and increasing the expression of key biosynthetic enzymes, the metabolic flux can be directed more efficiently towards tryptophan synthesis, thereby increasing the incorporation of labeled precursors. mdpi.comresearchgate.net
Recent developments in enzymatic cascade reactions have shown great promise for improving yields. rsc.orgresearchgate.net These one-pot systems can achieve high conversion rates and simplify the purification process, leading to higher isolated yields of the desired isotopolog. rsc.org For example, a two-enzyme cascade for synthesizing (2-¹³C, 2, 3, 3-²H₃)Trp achieved a 60% isolated yield. rsc.org
Advanced Spectroscopic and Mass Spectrometric Characterization of D,l Tryptophan 13c2,15n and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses of Labeled Biomolecules
NMR spectroscopy is a premier technology for investigating biomolecular structure and dynamics at atomic resolution. The use of isotopically enriched compounds like D,L-Tryptophan-¹³C₂,¹⁵N is central to many modern NMR applications.
Application of Carbon-13 and Nitrogen-15 NMR in Protein Systems with Tryptophan Labeling
The incorporation of ¹³C and ¹⁵N isotopes into proteins is a cornerstone of modern biomolecular NMR. nih.gov Uniform or selective labeling with these isotopes enhances signal dispersion and enables the use of multidimensional heteronuclear NMR experiments. nih.gov For proteins containing tryptophan, selective labeling of this residue with ¹³C and ¹⁵N provides distinct advantages. Tryptophan residues are often located in functionally significant regions of proteins, such as binding sites and protein-protein interfaces. nih.govresearchgate.net
The ¹⁵N labeling of the tryptophan indole (B1671886) side chain is particularly valuable. The unique chemical environment of the indole nitrogen results in a well-resolved signal in ¹H-¹⁵N correlation spectra, which can be used as a sensitive probe for structural changes. nih.gov Furthermore, combining ¹³C and ¹⁵N labeling in tryptophan allows for a more detailed analysis of the local environment and dynamics. For instance, in studies of large proteins, selective ¹⁵N labeling of tryptophan side chains can be more effective for Transverse Relaxation-Optimized Spectroscopy (TROSY)-based approaches than ¹³C labeling of aromatic groups, leading to better signal-to-noise ratios. researchgate.net The ability to introduce these labels specifically into tryptophan residues, often through biosynthetic pathways using labeled precursors like indole, provides a powerful tool for studying protein structure and function. nih.gov
Resonance Assignment and Spectral Simplification through Specific Isotopic Labeling Strategies
A major challenge in NMR studies of large biomolecules is spectral complexity and signal overlap. nih.gov Specific isotopic labeling strategies are employed to simplify spectra and facilitate resonance assignment. nih.gov By selectively introducing ¹³C and ¹⁵N into tryptophan residues, only the signals from these labeled sites are observed, dramatically reducing the complexity of the NMR spectrum.
This approach is particularly useful for assigning resonances in large proteins where uniform labeling would result in an unmanageable number of overlapping signals. anu.edu.auresearchgate.net For example, comparing the spectra of a uniformly labeled protein with one selectively labeled at tryptophan residues allows for the unambiguous identification of tryptophan resonances. This method, sometimes referred to as "reverse labeling" when an unlabeled amino acid is used in an otherwise labeled protein, helps in resolving ambiguities in assignment schemes. nih.gov
Fractional isotope labeling is another strategy that simplifies spectra by creating isotopologs with a low probability of adjacent ¹³C nuclei, which in turn reduces cross-relaxation and leads to cleaner polarization patterns in techniques like photo-CIDNP NMR. acs.orgnih.gov These simplified spectra not only aid in resonance assignment but also allow for a more straightforward analysis of structural and dynamic properties. acs.orgnih.gov
Probing Protein Conformational States and Ligand Interactions via Isotopic Labeling
Isotopically labeled tryptophan serves as a sensitive probe for monitoring protein conformational changes and interactions with ligands. nih.govmdpi.com The chemical shifts of the ¹³C and ¹⁵N nuclei in the tryptophan side chain are highly sensitive to their local electronic environment. nih.gov Consequently, any change in protein conformation or the binding of a ligand that perturbs the environment of a labeled tryptophan will result in a measurable change in its NMR spectrum. beilstein-journals.org
This sensitivity allows researchers to map binding sites and allosteric effects. For instance, chemical shift perturbations in the ¹H-¹⁵N HSQC spectra of a protein selectively labeled with ¹⁵N-tryptophan upon the addition of a ligand can identify which tryptophan residues are involved in or affected by the binding event. mdpi.com Studies have shown that tryptophan is frequently found in the "hot spots" of protein-protein and protein-ligand interactions, making it an ideal residue for such investigations. nih.govresearchgate.net
Furthermore, the unique NMR signals from extrinsic tryptophan residues, introduced at specific locations through site-directed mutagenesis, can provide site-specific information on complex proteins, even when extensive backbone resonance assignment is difficult. nih.gov These reporter residues can sense conformational changes resulting from ligand binding or interactions with partner proteins, offering valuable insights into the mechanisms of protein function. nih.gov
Mass Spectrometry (MS) for Quantitative and Qualitative Investigations
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for both the qualitative identification and quantitative measurement of molecules, including isotopically labeled compounds.
High-Resolution Mass Spectrometry for Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS) is essential for accurately determining the isotopic distribution of labeled compounds like D,L-Tryptophan-¹³C₂,¹⁵N. frontiersin.orgresearchgate.net HRMS instruments, such as Orbitrap mass spectrometers, provide the mass accuracy and resolution needed to distinguish between different isotopologues of a molecule. researchgate.netnih.gov
When a compound is labeled with stable isotopes, its mass spectrum will show a characteristic pattern of peaks corresponding to the unlabeled molecule and its various isotopically enriched forms. frontiersin.org By analyzing this pattern, researchers can confirm the successful incorporation of the isotopes and determine the degree of enrichment. researchgate.net This information is crucial for quantitative studies where the labeled compound is used as an internal standard or a tracer. frontiersin.orgsmolecule.com For example, in metabolomics studies, HRMS can be used to trace the metabolic fate of labeled tryptophan by identifying its downstream metabolites, which will also carry the isotopic label. frontiersin.orgresearchgate.net The ability to obtain the exact molecular formula from high-resolution mass data significantly reduces the number of possible structures for unknown metabolites. frontiersin.orgnih.gov
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Compound-Specific Analysis of Tryptophan and its Metabolites
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique that combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry. mdpi.comjamstec.go.jp This method allows for the determination of the isotopic composition of individual compounds within a complex mixture. scripps.edunih.gov
For the analysis of tryptophan and its metabolites, samples are first derivatized to make them volatile and suitable for GC separation. ucdavis.edualexandraatleephillips.com The separated compounds are then combusted online into simple gases like CO₂ and N₂. scripps.edu The IRMS then measures the isotopic ratios (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) of these gases with very high precision. scripps.edu
GC-C-IRMS is a powerful tool for compound-specific isotope analysis in various fields, including ecology, physiology, and archaeology. jamstec.go.jp However, the analysis of tryptophan by GC-C-IRMS can be challenging, as it is often destroyed during the acid hydrolysis step required to break down proteins. ucdavis.edu Additionally, some derivatization methods are not suitable for all amino acids. nih.gov Despite these challenges, methods have been developed for the simultaneous detection of labeled and unlabeled tryptophan and its metabolites in biological samples, providing valuable insights into in vivo metabolism. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) in Tracer-Based Metabolomics
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique widely used in metabolomics for the separation, detection, and identification of small molecules in biological samples. mdpi.com When combined with stable isotope labeling, LC-MS becomes an indispensable tool for tracer-based metabolomics, enabling the elucidation of metabolic pathways and the measurement of metabolic flux. lcms.cz In this context, isotopically labeled compounds like D,L-Tryptophan-13C2,15N serve as tracers, allowing researchers to follow the journey of atoms from a precursor molecule through various biochemical transformations.
The core principle of tracer-based metabolomics is to introduce a labeled substrate into a biological system (e.g., cell culture, tissue, or a whole organism) and monitor the incorporation of the isotopic label into downstream metabolites over time. frontiersin.org this compound is specifically designed for this purpose. The two ¹³C atoms and one ¹⁵N atom act as distinguishing markers. When the labeled tryptophan is metabolized, these heavy isotopes are retained in the resulting products.
Using high-resolution LC-MS, analysts can distinguish between the unlabeled (endogenous) metabolites and their labeled counterparts, which exhibit a characteristic mass shift. lcms.cz For instance, if a tryptophan metabolite incorporates the indole ring containing the labeled nitrogen, its mass will be shifted by +1 Da due to the ¹⁵N atom. If it also incorporates the two labeled carbons from the alanine (B10760859) side-chain, the mass shift will be +3 Da in total. By tracking the appearance and abundance of these mass-shifted peaks, researchers can map metabolic pathways and identify previously unknown catabolites. researchgate.net
Research findings from studies using similarly labeled tryptophan demonstrate the utility of this approach. For example, in studies of plant and microbial metabolism, ¹³C-labeled tryptophan has been used to trace its conversion into a variety of metabolites. frontiersin.orgresearchgate.netnih.gov This allows for the classification of detected compounds into specific sub-metabolomes derived from the tracer, significantly improving the characterization of unknown compounds by reducing the number of possible elemental formulas. frontiersin.org
The data table below illustrates how this compound can be used to trace the formation of key metabolites in the kynurenine (B1673888) pathway, a major route of tryptophan degradation. The expected mass shift for each labeled metabolite is shown, assuming the incorporation of the specified labeled atoms from the parent tracer molecule.
Table 1: Example of Tracing Tryptophan Metabolism using this compound
| Metabolite | Unlabeled Monoisotopic Mass (Da) | Labeled Atoms Incorporated from Tracer | Expected Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Tryptophan | 204.0899 | N/A | 207.0968 | +3 |
| Kynurenine | 208.0848 | ¹³C₂, ¹⁵N | 211.0917 | +3 |
| Kynurenic Acid | 189.0426 | ¹³C₂, ¹⁵N | 192.0495 | +3 |
| Anthranilic Acid | 137.0477 | ¹⁵N | 138.0447 | +1 |
| 3-Hydroxykynurenine | 224.0797 | ¹³C₂, ¹⁵N | 227.0866 | +3 |
| Quinolinic Acid | 167.0219 | ¹⁵N | 168.0189 | +1 |
Note: This interactive table is based on the theoretical incorporation of labels into major metabolites. Actual experimental results may vary based on the specific metabolic pathways active in the system under study.
Isotope Dilution Mass Spectrometry for Absolute Quantitation
Isotope Dilution Mass Spectrometry (IDMS) is widely regarded as the gold standard for achieving highly accurate and precise absolute quantification of analytes in complex biological matrices. ckisotopes.comshoko-sc.co.jp The technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes. researchgate.net this compound is an ideal internal standard for the absolute quantification of tryptophan.
The fundamental principle of IDMS is to add a precisely known amount of the SIL internal standard (e.g., this compound) to a sample containing an unknown amount of the natural, unlabeled analyte (endogenous tryptophan) prior to any sample processing or analysis. researchgate.net Because the SIL standard and the analyte are chemically identical, they exhibit the same behavior during all subsequent steps, including extraction, derivatization, and ionization in the mass spectrometer. researchgate.net Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
During LC-MS analysis, the mass spectrometer separates and detects the unlabeled analyte and the SIL standard based on their mass-to-charge (m/z) ratio. ckisotopes.com The concentration of the endogenous analyte is then calculated based on the measured peak area ratio of the analyte to the SIL standard, referenced against a calibration curve. researchgate.net This ratiometric measurement corrects for variations in sample preparation and matrix effects, leading to high precision and accuracy. researchgate.net
The use of a SIL standard like this compound, with a mass difference of +3 Da compared to the natural form, ensures that the mass signals of the analyte and the standard are clearly resolved and free from mutual interference. otsuka.co.jp This approach overcomes many challenges in quantitative analysis, such as the difficulty in creating an authentic blank matrix due to the endogenous nature of metabolites like tryptophan. mdpi.com
The table below summarizes the key mass spectrometric parameters for the analyte (D,L-Tryptophan) and its corresponding stable isotope-labeled internal standard, this compound, illustrating the basis for their differentiation in an IDMS experiment.
Table 2: Mass Properties for Analyte and Internal Standard in IDMS
| Compound | Role | Chemical Formula | Monoisotopic Mass (Da) | Mass Difference from Analyte (Da) |
| D,L-Tryptophan | Analyte | C₁₁H₁₂N₂O₂ | 204.0899 | 0 |
| D,L-Tryptophan-¹³C₂,¹⁵N | Internal Standard | (¹³C)₂C₉H₁₂(¹⁵N)NO₂ | 207.0968 | +3.0069 |
Note: This interactive table highlights the distinct mass properties that enable the use of this compound as an internal standard for the precise quantification of tryptophan via Isotope Dilution Mass Spectrometry.
Metabolic Flux Analysis Mfa Using D,l Tryptophan 13c2,15n Tracers
Elucidating Tryptophan Catabolic and Anabolic Pathways in Biological Systems
The use of D,L-Tryptophan-13C2,15N as a tracer is instrumental in dissecting the complex metabolism of tryptophan, an essential amino acid with diverse physiological roles. mdpi.comwiley.com Tryptophan serves as a building block for protein synthesis and is a precursor for the synthesis of vital molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). wiley.commdpi.com Furthermore, the majority of dietary tryptophan is catabolized through the kynurenine (B1673888) pathway, which plays a critical role in immune regulation and neuroactivity. mdpi.comcreative-proteomics.commedrxiv.org
By administering this compound and monitoring the incorporation of the 13C and 15N isotopes into downstream metabolites, researchers can delineate the flux through these key pathways. creative-proteomics.comresearchgate.net For instance, the appearance of labeled kynurenine and its derivatives signifies the activity of the kynurenine pathway, primarily regulated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). creative-proteomics.comaacrjournals.orgresearchgate.net Conversely, the detection of labeled serotonin and its metabolites provides a measure of the flux through the serotonin synthesis pathway. mdpi.commdpi.com This technique allows for a detailed understanding of how tryptophan is allocated between its anabolic (protein synthesis) and catabolic fates under various physiological and pathological conditions. mdpi.comwiley.com
Quantitative Measurement of Carbon and Nitrogen Fluxes in Cellular and Subcellular Systems
The dual labeling of D,L-Tryptophan with both 13C and 15N offers a significant advantage for quantifying the simultaneous flow of carbon and nitrogen within the cell. biorxiv.orgembopress.org This is particularly crucial for understanding the interconnectedness of carbon and nitrogen metabolism, as many biosynthetic pathways utilize precursors from both.
Steady-State and Non-Stationary 13C,15N-Metabolic Flux Analysis Methodologies
Metabolic flux analysis can be performed under two principal conditions: isotopic steady-state and non-stationary (or isotopically transient) state. vanderbilt.eduresearchgate.net
Steady-State 13C,15N-MFA: This approach assumes that the system is in a metabolic and isotopic steady state, meaning the concentrations of metabolites and the isotopic enrichment of these metabolites are constant over time. d-nb.infonih.gov This method is well-suited for studying systems that can be maintained in a stable condition for a prolonged period, such as continuous cell cultures. biorxiv.orgnih.gov By measuring the isotopic labeling patterns of intracellular metabolites, particularly protein-bound amino acids, at steady state, absolute flux rates throughout the central metabolic network can be calculated. biorxiv.orgembopress.org
Non-Stationary 13C,15N-MFA (INST-MFA): This technique is applied to systems that are at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. vanderbilt.eduresearchgate.net INST-MFA is particularly valuable for systems that label slowly due to large intermediate pools or for situations where achieving isotopic steady state is impractical, such as in many mammalian systems. vanderbilt.edud-nb.info By analyzing the dynamic changes in isotopic labeling patterns over time, INST-MFA can provide detailed information about metabolic fluxes. vanderbilt.eduresearchgate.net
The choice between these methodologies depends on the specific biological system and the research question. springernature.com Both rely on sophisticated computational models to interpret the complex labeling data generated from mass spectrometry or NMR analysis. researchgate.netvanderbilt.edu
Tracing Tryptophan-Derived Metabolites through Central Carbon and Nitrogen Metabolism
The 13C and 15N atoms from this compound can be traced as they are incorporated into a wide array of downstream metabolites, providing a roadmap of metabolic activity. biorxiv.orgembopress.org For example, the carbon skeleton of tryptophan can enter the central carbon metabolism through the kynurenine pathway, ultimately contributing to the synthesis of molecules like NAD+ (Nicotinamide adenine (B156593) dinucleotide). wiley.comresearchgate.net
Simultaneously, the nitrogen atom can be tracked as it is transferred to other amino acids and nitrogenous compounds. biorxiv.orgembopress.org This dual-labeling strategy is powerful for resolving fluxes at key metabolic branch points where both carbon and nitrogen metabolism intersect. biorxiv.orgembopress.org For instance, it can help quantify the contribution of tryptophan-derived nitrogen to the synthesis of other amino acids through transamination reactions. biorxiv.orgembopress.org
Applications in Investigating Biosynthetic Pathways and Metabolic Reprogramming
The use of this compound tracers has significant applications in understanding how metabolic pathways are rewired in various contexts, from disease states to biotechnological applications. researchgate.netfrontiersin.orgescholarship.org
Identifying Key Metabolic Nodes and Pathway Activities
By tracking the flow of isotopes, researchers can pinpoint key metabolic nodes—intersections in the metabolic network that control the fate of a particular metabolite. biorxiv.orgescholarship.org For example, the enzymes IDO and TDO are critical nodes in tryptophan metabolism, and their activity can be quantified by measuring the flux of labeled tryptophan into the kynurenine pathway. aacrjournals.orgresearchgate.net This is particularly relevant in cancer research, where the upregulation of IDO is a known mechanism of immune evasion. frontiersin.orgaacrjournals.org
The table below presents hypothetical data illustrating how this compound tracing could be used to identify changes in pathway activity in a cancer cell line compared to a normal cell line.
| Metabolic Pathway | Flux in Normal Cells (relative units) | Flux in Cancer Cells (relative units) | Fold Change |
|---|---|---|---|
| Kynurenine Pathway | 100 | 450 | 4.5 |
| Serotonin Pathway | 50 | 25 | 0.5 |
| Protein Synthesis | 200 | 150 | 0.75 |
Characterization of Metabolite Turnover and Distribution Patterns
Isotope tracing with this compound allows for the measurement of metabolite turnover rates, which is the rate at which a metabolite is synthesized and degraded. mdpi.com This provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. For example, a study might find that while the concentration of a particular tryptophan metabolite is unchanged, its turnover rate is significantly increased, indicating a highly active but balanced metabolic state. mdpi.com
The following table shows representative, though hypothetical, research findings on the turnover of key tryptophan metabolites in different cellular compartments.
| Metabolite | Cellular Compartment | Turnover Rate (nmol/mg protein/hr) |
|---|---|---|
| Kynurenine | Cytosol | 15.2 |
| Serotonin | Vesicles | 5.8 |
| Tryptophan (in protein) | Ribosome | 25.0 |
By analyzing the distribution of labeled metabolites in different subcellular compartments (e.g., cytosol, mitochondria, nucleus), researchers can also gain insights into the spatial organization of metabolic pathways. researchgate.net This level of detail is crucial for a comprehensive understanding of cellular function.
Applications of D,l Tryptophan 13c2,15n in Protein Turnover and Quantitative Proteomics Research
Assessment of Protein Synthesis and Degradation Rates using Stable Isotope Tracers
The fundamental principle behind using stable isotope tracers like D,L-Tryptophan-13C2,15N is the ability to distinguish between "old" and "newly" synthesized proteins. nih.gov When introduced into a biological system, this labeled amino acid is incorporated into proteins during synthesis. nih.gov Mass spectrometry can then differentiate between the peptides containing the heavy isotopes (from the tracer) and the naturally abundant light isotopes. core.ac.uk This distinction allows for the calculation of the fractional synthesis rate (FSR), which is a measure of how quickly proteins are being produced. nih.gove-acnm.org
Key Research Findings:
Studies utilizing stable isotope-labeled amino acids have revealed a wide range of synthesis rates among different proteins. For instance, one study measuring the FSR of 29 different plasma proteins found a 30-fold difference in their synthesis rates, highlighting the diverse physiological roles and regulation of these proteins. eurisotop.com
The application of stable isotope tracers has been crucial in understanding muscle protein metabolism. By infusing labeled amino acids and measuring their incorporation into muscle protein, researchers can quantify the rates of muscle protein synthesis and breakdown under various physiological conditions. nih.gov
Heavy water (²H₂O) labeling is another method used to assess protein synthesis rates over extended periods. This approach allows for the simultaneous measurement of the synthesis of various polymers without the issue of true precursor enrichment that can be a factor with amino acid tracers. e-acnm.orgnih.gov
| Protein Type | Typical Fractional Synthesis Rate (FSR) Range | Significance |
|---|---|---|
| Plasma Proteins | Highly variable (e.g., 30-fold difference observed) eurisotop.com | Reflects diverse functions and regulation. |
| Muscle Proteins | Dynamic, influenced by factors like exercise and nutrition. nih.gov | Crucial for understanding muscle mass regulation. |
| Pancreatic Cancer Cell Proteins | 44-76% over 72 hours for certain proteins. nih.gov | Indicates active protein turnover in cancer cells. |
Integration with Quantitative Proteomics for Protein Dynamics Studies
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. wikipedia.org The integration of stable isotope labeling, such as with this compound, with quantitative proteomics techniques provides a powerful framework for studying protein dynamics on a large scale. nih.gov Methods like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) metabolically incorporate labeled amino acids into the entire proteome of cells. wikipedia.orgmetwarebio.com
By comparing the mass spectra of peptides from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can quantify changes in protein abundance across different experimental conditions. usherbrooke.ca This approach moves beyond simple protein identification to provide a dynamic view of how the proteome responds to various stimuli or disease states. nih.gov
Key Research Findings:
Quantitative proteomics has been used to analyze changes in subcellular protein localization. By differentially labeling proteins in different cellular compartments (cytoplasm, nucleus, nucleolus), researchers can track the movement of proteins in response to events like DNA damage. usherbrooke.ca
The combination of stable isotope labeling and mass spectrometry has enabled the measurement of the metabolism of specific proteins in the human central nervous system, which is vital for understanding neurodegenerative diseases. chemie-brunschwig.ch
In plant proteomics, ¹⁵N labeling is a powerful tool for accurate quantification, as it reduces variability during sample preparation and analysis. frontiersin.org
| Technique | Principle | Application with this compound |
|---|---|---|
| SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) | Metabolic incorporation of heavy amino acids into proteins in living cells. wikipedia.orgmetwarebio.com | Allows for relative quantification of protein abundance between different cell populations. |
| Targeted Proteomics (e.g., SRM, PRM) | Focuses on the quantification of a predetermined set of proteins. frontiersin.orgthermofisher.com | Enables precise and sensitive measurement of specific protein turnover rates. |
| Spatial Proteomics | Measures the subcellular distribution of the proteome. usherbrooke.ca | Can be used to track changes in protein localization in response to stimuli. |
Methodological Considerations for Stable Isotope Labeling in Quantitative Proteomics
While powerful, the use of stable isotope labeling in quantitative proteomics requires careful methodological consideration to ensure accurate and reliable results. nih.gov One key aspect is achieving complete or near-complete labeling of the proteome to avoid underestimation of protein synthesis rates. oup.com In cell culture experiments, this typically requires several cell doublings in the presence of the labeled amino acid. researchgate.net
Another consideration is the potential for metabolic conversion of the labeled amino acid into other molecules, which could complicate the interpretation of the results. liverpool.ac.uk The choice of the labeled amino acid itself is also important. Essential amino acids are often preferred as they are not synthesized by the cell, ensuring that the label is incorporated directly into proteins. e-acnm.org
Key Methodological Points:
Precursor Enrichment: Accurate measurement of the enrichment of the labeled amino acid in the precursor pool (the free intracellular amino acid pool) is necessary for precise calculation of protein synthesis rates. nih.gov
Incomplete Labeling: In some cases, especially in whole organisms or tissues with slow protein turnover, achieving complete labeling can be challenging. This can lead to less accurate quantification, particularly for low-abundance proteins. frontiersin.orgckgas.com
Data Analysis: Sophisticated software is required to process the complex data generated by mass spectrometers, accurately identify labeled peptides, and calculate isotope ratios for quantification. nih.gov
| Consideration | Description | Impact on Research |
|---|---|---|
| Labeling Efficiency | The extent to which the proteome incorporates the stable isotope. oup.com | Incomplete labeling can lead to underestimation of synthesis rates and missing data. frontiersin.org |
| Precursor Pool Enrichment | The concentration of the labeled tracer in the intracellular pool of free amino acids. nih.gov | Accurate measurement is critical for calculating absolute synthesis rates. |
| Metabolic Lability | The potential for the labeled amino acid to be converted into other molecules. liverpool.ac.uk | Can introduce complexity in data interpretation if not accounted for. |
| Choice of Isotope and Labeling Strategy | Different isotopes (e.g., ¹³C, ¹⁵N, ²H) and labeling methods (e.g., metabolic, chemical) have distinct advantages and disadvantages. core.ac.uknih.gov | The optimal choice depends on the specific research question and biological system. |
Tracing Tryptophan Metabolism and Derived Neurotransmitters/metabolites with D,l Tryptophan 13c2,15n
Investigating the Kynurenine (B1673888) Pathway and its Intermediates via Stable Isotope Tracing
The kynurenine pathway is the principal route of tryptophan degradation, accounting for over 95% of its catabolism under physiological conditions. cpn.or.krnih.gov This pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which convert tryptophan into N-formylkynurenine. nih.govresearchgate.net Using a stable isotope tracer like D,L-Tryptophan-13C2,15N allows researchers to follow the labeled atoms as they are incorporated into the downstream products of this pathway.
When this compound is introduced into a biological system, the labeled tryptophan is converted into labeled kynurenine. This labeled kynurenine can then be tracked as it is metabolized further into three distinct branches, producing key neuroactive and immunomodulatory intermediates. wiley.commdpi.com These include kynurenic acid, 3-hydroxykynurenine, and anthranilic acid. nih.gov The subsequent conversion of 3-hydroxykynurenine leads to the formation of quinolinic acid, an NMDA receptor agonist, before ultimately being used for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). cpn.or.krnih.gov
Stable isotope tracing studies have been instrumental in quantifying the flux through these branches under various conditions. For instance, research has shown that inflammatory conditions can significantly increase the activity of the kynurenine pathway. nih.govfrontiersin.org By measuring the abundance of labeled metabolites, it is possible to determine how disease states or therapeutic interventions alter the metabolic flow, shifting the balance between the production of neuroprotective metabolites like kynurenic acid and potentially neurotoxic ones like quinolinic acid. cpn.or.krnih.gov
| Labeled Precursor | Key Enzyme | Detected Labeled Metabolite | Significance |
|---|---|---|---|
| This compound | Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | Labeled N-formylkynurenine / Labeled Kynurenine | Measures the initial and rate-limiting step of the pathway. nih.govresearchgate.net |
| Labeled Kynurenine | Kynurenine aminotransferases (KATs) | Labeled Kynurenic Acid (KYNA) | Traces the production of a neuroprotective NMDA receptor antagonist. mdpi.com |
| Labeled Kynurenine | Kynurenine 3-monooxygenase (KMO) | Labeled 3-Hydroxykynurenine (3-HK) | Tracks the flux towards the branch leading to quinolinic acid production. nih.govpsychogenics.com |
| Labeled 3-Hydroxykynurenine | Kynureninase | Labeled 3-Hydroxyanthranilic Acid (3-HAA) | Follows the intermediate step prior to quinolinic acid synthesis. nih.gov |
| Labeled 3-Hydroxyanthranilic Acid | 3-hydroxyanthranilic acid 3,4-dioxygenase | Labeled Quinolinic Acid (QA) | Quantifies the synthesis of a neurotoxic NMDA receptor agonist. cpn.or.kr |
Analysis of Serotonin (B10506) and Melatonin (B1676174) Biosynthesis Pathways using Labeled Tryptophan
While the kynurenine pathway dominates tryptophan catabolism, the serotonin pathway is critical for its role in producing essential neurotransmitters and hormones. nih.govnih.gov This pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by tryptophan hydroxylase. nih.gov Subsequently, 5-HTP is converted to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Serotonin can be further metabolized, primarily in the pineal gland, through a two-step process to produce the hormone melatonin, which is crucial for regulating circadian rhythms. mdpi.combiorxiv.org
Utilizing labeled tryptophan, such as this compound or other isotopologues like ¹³C₁₁-Tryptophan, enables the direct measurement of the synthesis rates of serotonin and melatonin. nih.gov Following administration of the tracer, the appearance of labeled 5-HTP, serotonin, and melatonin can be monitored over time using LC-MS. nih.govnih.gov This technique has been successfully applied to measure peripheral serotonin synthesis in humans and to study the dynamics of melatonin biosynthesis in various organisms. nih.govwiley.com
These tracing studies provide invaluable data on how factors like diet, disease, or pharmacological agents affect the production of these vital molecules. For example, by tracking the conversion of labeled tryptophan to labeled serotonin, researchers can assess the efficacy of drugs designed to inhibit serotonin synthesis. nih.gov Furthermore, such methods have helped to elucidate alternative biosynthetic routes for melatonin in plants and other organisms. nih.govwiley.com
| Labeled Precursor | Key Enzyme | Detected Labeled Metabolite | Significance |
|---|---|---|---|
| This compound | Tryptophan Hydroxylase (TPH) | Labeled 5-Hydroxytryptophan (5-HTP) | Measures the rate-limiting step in serotonin synthesis. nih.gov |
| Labeled 5-Hydroxytryptophan | Aromatic L-amino acid decarboxylase | Labeled Serotonin (5-HT) | Quantifies the rate of neurotransmitter synthesis. nih.gov |
| Labeled Serotonin | Arylalkylamine N-acetyltransferase (AANAT) | Labeled N-Acetylserotonin (NAS) | Tracks the first step in the conversion of serotonin to melatonin. nih.gov |
| Labeled N-Acetylserotonin | N-acetylserotonin O-methyltransferase (ASMT) | Labeled Melatonin | Measures the final step and overall rate of melatonin production. nih.govnih.gov |
Exploring Indole (B1671886) Acetic Acid and Other Indole Derivatives in Metabolic Networks
Beyond the kynurenine and serotonin pathways, tryptophan can be metabolized into a diverse array of indole derivatives, particularly by the gut microbiota and in plants. nih.govnih.gov These metabolites include compounds like indole, indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and indole-3-propionic acid (IPA). frontiersin.orgnih.gov this compound is specifically described as a labeled metabolite related to indole acetic acid, making it an ideal tracer for this pathway. scbt.compharmaffiliates.com
Stable isotope-assisted metabolomics, using tracers like ¹³C₁₁-labeled tryptophan, has been employed to unravel the complex network of L-tryptophan catabolism in various organisms. nih.govnih.gov For example, studies in bacteria have used labeled tryptophan to identify dozens of resulting indole derivatives, revealing multiple and previously unexplored catabolic pathways. nih.govresearchgate.net Similarly, in plants, labeled tryptophan has been essential for studying the biosynthesis of IAA, a critical plant hormone (auxin), and for differentiating between various potential biosynthetic routes. nih.govresearchgate.netscience.gov
These tracing techniques are crucial for understanding the metabolic contribution of the gut microbiome to host health. Indole derivatives produced by gut bacteria from dietary tryptophan can enter systemic circulation and act as signaling molecules, influencing host physiology and immune responses. nih.gov By tracking the fate of labeled tryptophan, researchers can quantify the production of these microbially-derived metabolites and investigate their role in health and disease. biorxiv.org
| Labeled Precursor | Key Metabolite Class | Examples of Detected Labeled Metabolites | Research Context |
|---|---|---|---|
| This compound | Indole Acetic Acids | Labeled Indole-3-acetic acid (IAA) | Plant hormone (auxin) biosynthesis, microbial metabolism. scbt.compharmaffiliates.com |
| ¹³C-labeled Tryptophan | Indole Aldehydes | Labeled Indole-3-aldehyde (I3A) | Microbial catabolism, aryl hydrocarbon receptor (AhR) ligands. nih.govbiorxiv.org |
| ¹³C-labeled Tryptophan | Indole Carboxylic Acids | Labeled Indole-3-propionic acid (IPA), Labeled Indole-3-carboxylic acid | Gut microbiota metabolism, neuroprotective and antioxidant compounds. wiley.commedchemexpress.com |
| ¹³C-labeled Tryptophan | Indole Lactic Acids | Labeled Indole-3-lactic acid (ILA) | Bacterial fermentation product with immunomodulatory effects. nih.gov |
| ¹³C-labeled Tryptophan | Other Indoles | Labeled Indole, Labeled Indoxyl sulfate | Products of tryptophanase activity in gut bacteria. nih.gov |
Elucidating Metabolic Interplay and Cross-Talk between Tryptophan Pathways and Associated Metabolites
The metabolic pathways of tryptophan are not isolated but are intricately interconnected and regulated. nih.gov The distribution of tryptophan between the kynurenine and serotonin pathways is a critical metabolic branch point that influences both neurological function and immune responses. mdpi.comnih.gov Stable isotope tracing is a uniquely powerful tool for studying this metabolic cross-talk, as it allows for the direct measurement of flux—the rate of metabolite conversion—through each competing pathway. nih.govmdpi.com
Research has shown that the balance between these pathways can be dramatically shifted. For example, during an immune response, the pro-inflammatory cytokine interferon-gamma (IFN-γ) strongly induces the IDO enzyme, shunting tryptophan metabolism down the kynurenine pathway at the expense of serotonin and melatonin synthesis. nih.govnih.gov This metabolic switch has been implicated in the pathophysiology of various inflammatory and neurological disorders. cpn.or.krnih.gov Using labeled tryptophan, researchers can precisely quantify this shift in metabolic flux, providing a dynamic picture of how cellular conditions regulate pathway choice. nih.gov
Studies have demonstrated that melatonin, the end-product of the serotonin pathway, can itself regulate the kynurenine pathway by inducing the expression of IDO1, suggesting a feedback loop. nih.gov Furthermore, metabolic profiling in diseases like obesity and associated liver disease has revealed distinct shifts in tryptophan catabolism, with an induction of the serotonin pathway in simple steatosis and a diversion into the kynurenine pathway in more advanced steatohepatitis. wiley.com These complex interactions can only be fully elucidated through dynamic studies that trace the flow of metabolites, a task for which stable isotope tracers like this compound are indispensable. nih.govcreative-proteomics.com
| Condition/Stimulus | Observed Shift in Metabolic Flux | Key Mediating Enzyme | Significance |
|---|---|---|---|
| Inflammation (e.g., IFN-γ stimulation) | Increased flux through the kynurenine pathway; decreased flux to the serotonin pathway. | Indoleamine 2,3-dioxygenase (IDO) | Links immune activation to changes in neurotransmitter availability and production of immunomodulatory kynurenines. nih.govnih.gov |
| Metabolic Disease (e.g., Steatohepatitis) | Increased catabolism via the kynurenine pathway relative to serotonin and indole pathways. | IDO, Kynurenine 3-monooxygenase (KMO) | Highlights stage-specific metabolic reprogramming in liver disease. wiley.com |
| Melatonin Treatment | Increased expression and activity of IDO1. | Indoleamine 2,3-dioxygenase 1 (IDO1) | Reveals a potential feedback mechanism where the serotonin pathway end-product can influence the kynurenine pathway. nih.gov |
| Changes in Gut Microbiota Composition | Altered production of various indole derivatives (e.g., IPA, ILA, IAA). | Bacterial Tryptophanase and other enzymes | Demonstrates the significant impact of the microbiome on host tryptophan metabolism and signaling. nih.gov |
Computational and Modeling Approaches in Conjunction with D,l Tryptophan 13c2,15n Tracing Data
Development of Atomically Resolved Genome-Scale Metabolic Networks for Isotopic Data Integration
Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions occurring in an organism. While traditional GEMs have been instrumental in predicting metabolic capabilities, their application in stable isotope tracing studies has been limited by a lack of atomic-level detail. To address this, atomically resolved genome-scale metabolic networks have been developed. These advanced models map the fate of each atom in a metabolic reaction, a critical feature for accurately simulating the flow of isotopes from a tracer like D,L-Tryptophan-13C2,15N through the metabolic network.
The integration of isotopic data from this compound tracing experiments with these atomically resolved GEMs allows for a more precise and comprehensive analysis of metabolic fluxes. By tracking the distribution of the 13C and 15N labels, researchers can elucidate the contributions of tryptophan to various metabolic pathways, including protein synthesis and the production of specialized metabolites. This integrated approach has been pivotal in understanding how metabolic networks are rewired in different physiological and pathological states.
A key advantage of this methodology is its ability to resolve the contributions of convergent metabolic pathways to the synthesis of a particular metabolite. For instance, the carbon and nitrogen atoms of tryptophan can be incorporated into numerous downstream molecules through various routes. Atomically resolved models can dissect these pathways, providing a quantitative measure of the flux through each contributing reaction.
Bayesian Multi-Model Inference for Quantitative Carbon-Nitrogen Fluxes from Labeled Tracers
Quantifying metabolic fluxes from stable isotope tracing data is a complex challenge, often hampered by the underdetermined nature of the system, where there are more unknown fluxes than measurable labeling patterns. Bayesian multi-model inference has emerged as a powerful statistical framework to address this uncertainty. This approach allows for the simultaneous consideration of multiple competing metabolic models, each representing a different hypothesis about the activity of metabolic pathways.
When applied to data from tracers such as this compound, Bayesian multi-model inference can provide robust estimates of carbon and nitrogen fluxes. Instead of yielding a single, potentially biased, flux map, this method generates a probability distribution of possible flux values, reflecting the inherent uncertainty in the data and the model structure. This probabilistic approach is particularly valuable for comparing metabolic states under different conditions, as it provides a statistical basis for identifying significant changes in metabolic pathway activity.
The application of this methodology has been particularly insightful in studies of nitrogen metabolism. By tracing the 15N label from D,L-Tryptophan-15N, researchers can quantify the flow of nitrogen through various anabolic and catabolic pathways. This has significant implications for understanding how cells regulate nitrogen utilization and how these processes are perturbed in diseases such as cancer.
Software and Algorithms for Correcting Naturally Occurring Isotope Abundances in Stable-Isotope Tracing Experiments
A critical step in the analysis of stable-isotope tracing data is the correction for the naturally occurring abundance of heavy isotopes. All elements exist as a mixture of isotopes, and the presence of these natural isotopes can confound the interpretation of labeling patterns from an administered tracer. For example, the mass signal of a metabolite containing a 13C atom from a tracer can overlap with the signal from the same metabolite containing a naturally occurring 13C atom.
To address this, a variety of software and algorithms have been developed to correct for the contribution of natural isotope abundances. These tools utilize the known natural isotopic distribution of each element to deconvolve the measured mass spectra, isolating the signal that arises solely from the incorporation of the labeled tracer. This correction is essential for obtaining accurate measurements of isotopic enrichment and for the subsequent calculation of metabolic fluxes.
The development of user-friendly software packages has made these correction algorithms accessible to a broader range of researchers, facilitating the robust analysis of data from experiments using tracers like this compound. The accurate determination of isotopic labeling patterns, free from the interference of natural abundances, is a prerequisite for the successful application of the advanced modeling approaches described in the preceding sections.
Emerging Methodologies and Future Directions in D,l Tryptophan 13c2,15n Research
Advances in Dual Isotope Tracer Techniques for Complex Biological Systems and Multi-Organ Studies
Dual stable isotope tracer techniques represent a significant methodological advancement for dissecting metabolic pathways in intricate biological systems and across multiple organs. By incorporating two different stable isotopes, such as ¹³C and ¹⁵N, into a single tracer molecule like D,L-Tryptophan-¹³C₂,¹⁵N, researchers can simultaneously track the fate of different atoms within the molecule as it is metabolized. nih.gov This approach provides a richer dataset for understanding reaction mechanisms and metabolic fluxes compared to single-isotope labeling.
One of the primary advantages of dual-labeling is the ability to distinguish between different metabolic fates of a precursor molecule. For instance, in studies of tryptophan metabolism, dual-labeling can help differentiate between pathways that retain the nitrogen atom and those that cleave it. A study on Arabidopsis utilized dual stable isotope labeling with [¹⁵N] anthranilate and [¹³C₁₁¹⁵N₂] Tryptophan to elucidate the contributions of tryptophan-dependent and tryptophan-independent pathways to auxin biosynthesis. biorxiv.org This dual-labeling strategy allowed the researchers to trace the incorporation of isotopes into indole-3-acetic acid (IAA) and determine its biosynthetic origin. biorxiv.org
The application of dual isotope methods extends to multi-organ studies, enabling the investigation of inter-organ metabolic cross-talk. For example, the movement and transformation of amino acids between organs can be tracked with high fidelity. iaea.org A minimally invasive dual stable isotope tracer technique has been developed to assess the digestibility and absorption of amino acids from a test meal compared to a standard protein. iaea.org This involves labeling the test food with deuterium (B1214612) oxide (D₂O) and using a ¹³C-labeled standard. iaea.org While not specific to D,L-Tryptophan-¹³C₂,¹⁵N, the principle underscores the power of using multiple isotopes to probe systemic metabolism.
Recent advances in analytical instrumentation, particularly high-resolution mass spectrometry (HRMS), have been crucial for the successful application of dual isotope tracers. tandfonline.com These instruments can resolve the complex isotopic patterns that arise from dual-labeled compounds and their metabolic products, allowing for precise quantification of isotope enrichment.
Table 1: Examples of Dual Isotope Tracer Applications in Biological Systems
| Biological System | Tracer 1 | Tracer 2 | Research Focus | Key Findings | Reference |
| Arabidopsis thaliana | [¹⁵N] Anthranilate | [¹³C₁₁¹⁵N₂] Tryptophan | Distinguishing between Tryptophan-dependent and -independent IAA biosynthesis pathways. | The iss1 mutant primarily utilizes the Trp-independent pathway when grown on indole-supplemented medium. | biorxiv.org |
| Human Nutrition | Deuterium Oxide (D₂O) labeled food | ¹³C-labeled standard protein | Determining protein quality and amino acid digestibility. | Provides a minimally invasive method to accurately measure amino acid absorption from dietary proteins. | iaea.org |
| Cancer Cells | [U-¹³C] Tryptophan | ²H₄ NAM | Tracing the kynurenine (B1673888) pathway and NAD synthesis. | Demonstrated the uptake and metabolism of these precursors into NAD⁺ in breast cancer cells. | mdpi.com |
Strategies for Enhanced Untargeted Profiling and Compound Annotation using Stable Isotopes in Metabolomics
Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample, but a major challenge lies in identifying and annotating the thousands of detected features. Stable isotopes, including D,L-Tryptophan-¹³C₂,¹⁵N, provide powerful strategies to enhance untargeted profiling and improve the confidence of compound annotation. nih.gov
One key strategy is the use of stable isotope labeling to distinguish bona fide biological signals from background noise and artifacts. eurisotop.com When cells or organisms are grown in the presence of a labeled precursor, the resulting metabolites will incorporate the stable isotope, leading to a characteristic mass shift in the mass spectrum. doi.org This allows for the confident identification of biologically derived compounds.
Isotopic Ratio Outlier Analysis (IROA) is a specific technique that utilizes two differently labeled populations (e.g., 5% and 95% ¹³C enrichment) to facilitate the identification of biological compounds and their elemental composition. doi.orgfrontiersin.org While not explicitly using a dual ¹³C/¹⁵N label, the principle of using distinct isotopic signatures is central. The predictable isotopic patterns generated by IROA help to calculate the number of carbon atoms in a molecule, significantly constraining the possible chemical formulas for an unknown compound. frontiersin.org
For dual-labeled tracers like D,L-Tryptophan-¹³C₂,¹⁵N, the presence of both ¹³C and ¹⁵N atoms provides even more stringent criteria for annotation. Software tools can be designed to specifically search for mass shifts corresponding to the incorporation of both isotopes, dramatically reducing the number of false-positive identifications. researchgate.net A study on wheat plants combined global ¹³CO₂ labeling with tracer experiments using ¹³C₁₁-labeled tryptophan to improve the characterization of unknown metabolites. frontiersin.org This approach allowed for the determination of the total number of carbon atoms and the number of carbons derived from the tryptophan tracer for each detected metabolite, significantly narrowing down potential structures. frontiersin.org
Furthermore, stable isotope labeling aids in the structural elucidation of unknown metabolites through the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS). The isotopic label is retained in the fragments, providing valuable clues about the structure of the parent molecule.
Table 2: Strategies for Enhanced Untargeted Metabolomics using Stable Isotopes
| Strategy | Description | Advantage |
| Global Stable Isotope Labeling | The entire metabolome is labeled by providing a universal labeled nutrient (e.g., ¹³C-glucose, ¹⁵N-ammonium salts). | Differentiates biological signals from noise; allows for relative quantification. doi.org |
| Isotopic Ratio Outlier Analysis (IROA) | Mixes two populations labeled with different isotopic abundances (e.g., 5% and 95% ¹³C). | Provides characteristic isotopic patterns for biological compounds, enabling calculation of carbon number. frontiersin.org |
| Tracer-based Labeling | A specific labeled precursor (e.g., D,L-Tryptophan-¹³C₂,¹⁵N) is introduced to trace its metabolic fate. | Identifies all downstream metabolites of the tracer, helping to map specific pathways. nih.govfrontiersin.org |
| Isotope-assisted MS/MS Fragmentation Analysis | The fragmentation patterns of labeled and unlabeled compounds are compared. | Helps to elucidate the structure of unknown metabolites by tracking the label in the fragments. frontiersin.org |
Future Prospects in Integrating Isotopic Tracing with Comprehensive Systems Biology Approaches
The future of metabolic research lies in the integration of stable isotope tracing data with comprehensive systems biology models. This synergy promises to move beyond the identification of individual pathways to a quantitative understanding of the entire metabolic network and its regulation.
Metabolic Flux Analysis (MFA) is a computational method that uses stable isotope labeling data to calculate the rates (fluxes) of metabolic reactions within a network. nih.gov By feeding cells a labeled substrate like D,L-Tryptophan-¹³C₂,¹⁵N and measuring the isotopic enrichment in downstream metabolites, MFA can provide a detailed map of cellular metabolic activity. parkinsonsroadmap.org Future advancements in MFA will likely involve the development of more sophisticated algorithms to handle larger, more complex metabolic models, including those that span multiple cell types or organs. nih.gov
The integration of metabolomics data with other 'omics' data, such as genomics, transcriptomics, and proteomics, is a key area of future development. By combining information on gene expression, protein abundance, and metabolic fluxes, researchers can build multi-layered models that provide a more holistic view of cellular function. Stable isotope tracing is essential for providing the functional metabolic data that anchors these integrated models.
Spatial metabolomics is an emerging field that aims to measure the distribution of metabolites within tissues and even single cells with high spatial resolution. embopress.org Combining isotopic tracing with mass spectrometry imaging techniques will allow researchers to visualize metabolic activity in its native spatial context. This could reveal, for example, how tryptophan metabolism differs between distinct cell populations within a tumor microenvironment.
A significant challenge and future direction is the standardization of experimental and data analysis workflows. nih.gov The development of community-accepted standards for conducting and reporting stable isotope tracing experiments, along with the creation of public repositories for metabolomics data, will be crucial for enabling large-scale data integration and comparison across different studies. embopress.org This will accelerate the pace of discovery and enhance the reproducibility of research findings in systems biology.
Q & A
Q. What are the primary research applications of D,L-Tryptophan-13C2,15N in metabolic and proteomic studies?
this compound is widely used as a stable isotope tracer to investigate nitrogen metabolism pathways, protein synthesis dynamics, and indole-derived metabolite production (e.g., auxins in plants). Its dual isotopic labeling (13C and 15N) enables precise tracking of isotopic enrichment in complex biological systems, such as plant-microbe interactions in root nodules . In proteomics, it aids in quantifying protein turnover rates via mass spectrometry, while in metabolomics, it facilitates tracing tryptophan-derived secondary metabolites (e.g., serotonin, kynurenine) using LC-MS or NMR .
Q. What storage conditions are required to preserve the isotopic integrity of this compound?
To prevent isotopic exchange or degradation, store the compound in a desiccator at room temperature (20–25°C), protected from light and moisture. Avoid freeze-thaw cycles, as repeated temperature fluctuations may compromise stability. For long-term storage (>6 months), aliquot the compound under inert gas (e.g., argon) and store at -20°C .
Advanced Methodological Questions
Q. How should experimental designs be optimized for 15N tracer studies using this compound in plant-microbe systems?
- Sampling Strategy : Use stratified random sampling to account for spatial heterogeneity in soil or plant tissues. Collect root nodules, rhizosphere soil, and xylem sap at multiple time points to capture dynamic N assimilation .
- Isotope Dilution Calculations : Apply the isotope dilution method to quantify 15N recovery rates. Correct for natural abundance using control samples without isotopic enrichment .
- Data Normalization : Normalize 15N enrichment to total N content to account for biomass variability. Use ANOVA or mixed-effects models to assess treatment effects .
Q. What analytical challenges arise when measuring δ15N in this compound-derived metabolites via LC-IRMS, and how can they be mitigated?
LC-IRMS analysis of 15N-enriched metabolites faces challenges such as:
- Matrix Interference : Co-eluting compounds (e.g., nitrates) can skew δ15N values. Use porous graphitic carbon (PGC) columns to improve chromatographic separation .
- Reactor Degradation : Copper reactors used for N2 conversion may lose efficiency after repeated injections. Pre-condition reactors with high-purity standards and perform frequent calibrations (every 5–10 samples) .
- Precision Limits : For δ15N measurements with <1.4‰ precision, ensure sample concentrations exceed 50 mg/L and use internal standards (e.g., KNO3-15N) .
Q. How can researchers quantify isotopic enrichment of this compound in complex matrices like plant tissues or microbial cultures?
- Extraction Protocol : Homogenize samples in 80% methanol, centrifuge at 10,000×g, and filter (0.22 µm) to remove particulates .
- HPLC-MS Calibration : Prepare a 6-point calibration curve using serially diluted this compound standards (1–100 µM). Use a C18 column with 0.1% formic acid in water/acetonitrile mobile phase .
- Isotopic Purity Validation : Confirm 13C and 15N enrichment ratios via high-resolution mass spectrometry (HRMS) and compare to theoretical isotopic distributions .
Q. What are the implications of the D vs. L chiral configuration in Tryptophan-13C2,15N for metabolic studies?
The D-isomer is not incorporated into proteins but may serve as a precursor for specialized metabolites (e.g., antibiotics in microbes). In contrast, the L-isomer is directly used in protein synthesis. To distinguish their roles:
- Chiral Separation : Use chiral HPLC columns (e.g., Crownpak CR-I) or enzymatic digestion (L-amino acid oxidase) to isolate enantiomers .
- Tracer Experiments : Co-administer D- and L-Tryptophan-13C2,15N in dual-labeling studies to track compartment-specific metabolism in plant roots .
Q. What specialized protocols prevent isotopic contamination during handling of this compound?
- Contamination Control : Use dedicated glassware and pipettes for isotope work. Decontaminate surfaces with 70% ethanol before and after use.
- Waste Management : Collect all isotope waste separately and dispose via approved radioactive/isotopic waste channels, even though 15N is non-radioactive .
- Cross-Validation : Include unlabeled controls in every experiment to detect background 15N signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
